molecular formula C19H19N5 B14685881 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine CAS No. 27962-04-5

5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine

Cat. No.: B14685881
CAS No.: 27962-04-5
M. Wt: 317.4 g/mol
InChI Key: JWFSXSBKIJIGCK-UHFFFAOYSA-N
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Description

5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine: is a complex organic compound that belongs to the class of azo compounds These compounds are characterized by the presence of a diazenyl group (-N=N-) attached to aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine typically involves a diazotization reaction. This process starts with the diazotization of an aromatic amine, followed by coupling with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt formed during the process .

Industrial Production Methods: Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound, which can have different physical and chemical properties .

Scientific Research Applications

Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .

Biology and Medicine: In biological research, the compound is studied for its potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties. Its ability to interact with biological molecules makes it a candidate for drug development .

Industry: The vibrant color of the compound makes it suitable for use as a dye in textiles and other materials. Additionally, its stability and reactivity are leveraged in the development of new materials with specific properties .

Mechanism of Action

The mechanism of action of 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine involves its interaction with various molecular targets. The diazenyl group can participate in electron transfer reactions, affecting the redox state of biological molecules. Additionally, the compound can bind to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: What sets 5-[(e)-(2,6-Dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine apart is its specific combination of aromatic rings and functional groups, which confer unique chemical and physical properties. Its stability, vibrant color, and potential biological activities make it a versatile compound in both research and industrial applications .

Properties

CAS No.

27962-04-5

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

5-[(2,6-dimethylphenyl)diazenyl]-4-methyl-6-phenylpyrimidin-2-amine

InChI

InChI=1S/C19H19N5/c1-12-8-7-9-13(2)16(12)23-24-17-14(3)21-19(20)22-18(17)15-10-5-4-6-11-15/h4-11H,1-3H3,(H2,20,21,22)

InChI Key

JWFSXSBKIJIGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N=NC2=C(N=C(N=C2C3=CC=CC=C3)N)C

Origin of Product

United States

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